molecular formula C17H16FN3O4 B2768523 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine CAS No. 2034436-33-2

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine

Cat. No.: B2768523
CAS No.: 2034436-33-2
M. Wt: 345.33
InChI Key: BSZNLPUBHUTPDC-UHFFFAOYSA-N
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Description

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzo[d][1,3]dioxole moiety, a fluoropyrimidine group, and a piperidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as 1,4-dioxane and toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, sodium hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine apart is its combination of a benzo[d][1,3]dioxole core with a fluoropyrimidine group and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4/c18-12-7-19-17(20-8-12)25-13-2-1-5-21(9-13)16(22)11-3-4-14-15(6-11)24-10-23-14/h3-4,6-8,13H,1-2,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZNLPUBHUTPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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